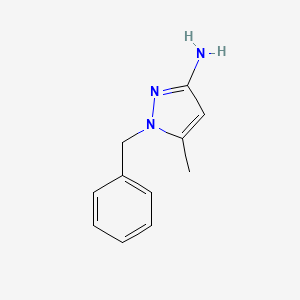

1-benzyl-5-methyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWKERQXFLLBNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415424 | |

| Record name | 1-benzyl-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956729-47-8 | |

| Record name | 1-benzyl-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-5-methyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 1-benzyl-5-methyl-1H-pyrazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-benzyl-5-methyl-1H-pyrazol-3-amine, a substituted aminopyrazole of interest in medicinal chemistry and drug discovery. Aminopyrazoles serve as crucial scaffolds for a wide range of biologically active compounds. This document outlines a probable synthetic route based on established chemical principles and provides expected characterization data derived from analogous structures.

Introduction

Aminopyrazoles are a class of heterocyclic compounds that have garnered significant attention in the scientific community due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. The pyrazole ring is a key pharmacophore in several FDA-approved drugs. The functionalization of the pyrazole core, particularly with amine and substituted benzyl groups, allows for the exploration of vast chemical space and the development of novel therapeutic agents. This guide focuses on the this compound isomer, detailing its synthesis and structural elucidation.

Synthesis of this compound

The most common and effective method for the synthesis of 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2][3] For the target compound, this involves the reaction of acetoacetonitrile (3-oxobutanenitrile) with benzylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile carbon.

Proposed Reaction Scheme

The synthesis is proposed to occur as a two-step, one-pot reaction:

-

Hydrazone Formation: Benzylhydrazine reacts with the ketone group of acetoacetonitrile to form a hydrazone intermediate.

-

Cyclization: The terminal nitrogen of the hydrazone then attacks the nitrile group, leading to the formation of the pyrazole ring.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol derived from standard procedures for aminopyrazole synthesis.[2][3]

Materials:

-

Benzylhydrazine

-

Acetoacetonitrile (3-oxobutanenitrile)

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst, optional)

-

Sodium Bicarbonate (saturated solution)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel (for column chromatography)

Procedure:

-

To a solution of benzylhydrazine (1.0 eq) in absolute ethanol (10 mL per mmol of benzylhydrazine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetoacetonitrile (1.05 eq).

-

A catalytic amount of glacial acetic acid (e.g., 0.1 eq) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Melting Point | Not available; expected to be a low-melting solid |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate |

Spectroscopic Data

The characterization of the final compound relies on standard spectroscopic techniques.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 - 7.25 | m | 5H | Ar-H (benzyl) |

| ~ 5.50 | s | 1H | Pyrazole-H (C4) |

| ~ 5.10 | s | 2H | -CH₂ -Ph |

| ~ 3.80 (broad) | s | 2H | -NH₂ |

| ~ 2.20 | s | 3H | -CH₃ |

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 158.0 | C -NH₂ (C3) |

| ~ 148.0 | C -CH₃ (C5) |

| ~ 137.0 | Quaternary Ar-C (benzyl) |

| ~ 129.0 | Ar-C H (benzyl) |

| ~ 128.0 | Ar-C H (benzyl) |

| ~ 127.5 | Ar-C H (benzyl) |

| ~ 90.0 | C H (C4) |

| ~ 53.0 | -CH₂ -Ph |

| ~ 11.0 | -CH₃ |

Table 3: Expected IR and MS Data

| Technique | Expected Peaks / Values |

|---|---|

| IR (cm⁻¹) | 3400-3250 (N-H stretch, two bands for primary amine), 3100-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1580 (C=N stretch), ~1500 (C=C stretch) |

| MS (EI) | m/z (%): 187 [M]⁺, 91 [C₇H₇]⁺ (tropylium ion, base peak) |

Workflow for Synthesis and Characterization

The overall process from starting materials to a fully characterized product can be visualized as a logical workflow.

Caption: Workflow for the synthesis and characterization of the title compound.

Conclusion

This technical guide outlines a robust and plausible methodology for the synthesis of this compound, a compound of significant interest for further research in drug development. The provided protocol is based on well-established synthetic transformations for this class of heterocycles. The expected characterization data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information provides a solid foundation for the future exploration of this molecule's biological activities and potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 6. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 7. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-benzyl-5-methyl-1H-pyrazol-3-amine: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the aminopyrazole class, a group of molecules that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5][6] The pyrazole nucleus is a versatile scaffold, and its derivatives are key components in a variety of pharmaceuticals.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the known physicochemical properties, a general synthesis methodology, and the potential biological relevance of this compound, based on available data for the compound and its structural analogs.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃ | PubChem[7] |

| Molecular Weight | 187.24 g/mol | PubChem[7] |

| XLogP3 (Predicted) | 1.9 | PubChem[7][8][9] |

| Hydrogen Bond Donor Count | 1 | PubChem[7] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[7] |

| Rotatable Bond Count | 2 | PubChem[7] |

| Topological Polar Surface Area | 43.8 Ų | PubChem[7] |

| Monoisotopic Mass | 187.110947427 Da | PubChem[7] |

Note: The values presented in this table are computationally predicted and have not been experimentally verified.

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely applicable method for the synthesis of 3(5)-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a hydrazine derivative.[10][11]

General Experimental Protocol for the Synthesis of 3-Aminopyrazoles

This protocol is a generalized procedure based on established methods for the synthesis of substituted aminopyrazoles and should be adapted and optimized for the specific synthesis of this compound.

1. Reaction of a β-Ketonitrile with Benzylhydrazine:

The synthesis would likely commence with the reaction of a suitable β-ketonitrile precursor with benzylhydrazine. The key β-ketonitrile for this synthesis is 3-cyano-4-phenyl-2-butanone.

-

Step 1: Hydrazone Formation. In the initial step, a nucleophilic attack of the benzylhydrazine on the carbonyl group of the β-ketonitrile forms a hydrazone intermediate.

-

Step 2: Cyclization. Subsequently, an intramolecular nucleophilic addition of the other nitrogen atom of the hydrazine onto the nitrile carbon leads to the formation of the pyrazole ring.[10]

2. Reaction Conditions:

The reaction is typically carried out in a suitable solvent, such as ethanol or dioxane, and may be heated to reflux to drive the reaction to completion.[12] The use of an acid or base catalyst may be necessary to facilitate the condensation and cyclization steps.

3. Purification:

Following the reaction, the product is isolated and purified using standard laboratory techniques, which may include:

-

Solvent evaporation under reduced pressure.

-

Extraction with an appropriate organic solvent.

-

Washing with water or brine.

-

Drying of the organic phase over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Purification by column chromatography on silica gel or recrystallization from a suitable solvent system.[13][14]

4. Characterization:

The structure and purity of the synthesized this compound would be confirmed using a range of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the benzyl, methyl, and amine groups in their expected positions on the pyrazole ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as N-H and C=N stretching vibrations.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for this compound, the broader class of aminopyrazole derivatives is known to exhibit a wide range of pharmacological effects.[1][2][3][4][5][6] This suggests that the target compound could be a valuable candidate for further investigation in drug discovery programs.

Known Activities of Structurally Related Aminopyrazoles:

-

Anticancer and Anti-inflammatory Properties: Many aminopyrazole derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.[1][2][5] Some have been shown to act as inhibitors of kinases such as p38 MAP kinase, which are involved in inflammatory signaling pathways.[1][2][5]

-

Antiproliferative Activity: Substituted benzyl-pyrazole derivatives have demonstrated antiproliferative activity in cancer cell lines.[15]

-

Receptor Interacting Protein 1 (RIP1) Kinase Inhibition: Certain 1-benzyl-1H-pyrazole derivatives have been identified as potent inhibitors of RIP1 kinase, a key player in necroptosis, a form of programmed cell death.[16] This suggests potential therapeutic applications in diseases associated with necrosis.[16]

-

Antimicrobial and Antifungal Activity: The aminopyrazole scaffold is present in compounds with antibacterial and antifungal properties.[1][2]

Given the structural features of this compound, it is plausible that it may exhibit similar biological activities. Further research is warranted to explore its potential as a modulator of various cellular targets and pathways.

Logical Relationship for Biological Screening```dot

Conclusion

This compound is a compound of interest within the broader class of aminopyrazoles. While specific experimental data on its physicochemical properties and biological activities are currently limited, this guide provides a foundation for researchers by presenting predicted properties, a general synthesis strategy, and an overview of the known biological potential of related compounds. The versatility of the aminopyrazole scaffold suggests that this compound holds promise as a building block for the development of novel therapeutic agents. Further experimental investigation is necessary to fully elucidate its chemical and biological characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-benzyl-3-methyl-1H-pyrazol-5-amine | C11H13N3 | CID 769146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 1-benzyl-3-methyl-1h-pyrazol-5-amine (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - this compound (C11H13N3) [pubchemlite.lcsb.uni.lu]

- 10. soc.chim.it [soc.chim.it]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Analysis of 1-Benzyl-3-methyl-1H-pyrazol-5-amine: A Technical Guide

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-benzyl-5-methyl-1H-pyrazol-3-amine did not yield any published results. This technical guide therefore presents a detailed analysis of the closely related isomer, 1-benzyl-3-methyl-1H-pyrazol-5-amine , for which experimental data is available. Researchers should be aware that while the general spectroscopic features may be similar, the precise chemical shifts, coupling constants, and fragmentation patterns will differ between these two isomers.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic and spectrometric data for 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in a structured format in the search results. |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in a structured format in the search results. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (two bands for primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1650-1580 | Medium-Strong | N-H bend (scissoring) |

| 1600, 1495 | Medium-Weak | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch |

Note: The IR data presented is based on typical absorption frequencies for the functional groups present in the molecule and is not from a specific experimental spectrum of 1-benzyl-3-methyl-1H-pyrazol-5-amine.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 187 | Data not available | [M]⁺ (Molecular Ion) |

| Other major fragments not detailed in search results. |

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic and spectrometric data for aminopyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons (e.g., NH₂).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically necessary.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Solid Sample (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Solid/Liquid Sample (Attenuated Total Reflectance - ATR):

-

Place a small amount of the sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Analysis:

-

Identify the characteristic absorption bands (in cm⁻¹) corresponding to the different functional groups in the molecule.

-

Correlate the observed bands with known IR absorption frequencies to confirm the presence of key structural features.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol). The concentration should be in the range of 10-100 µg/mL.

-

LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water). The concentration is typically in the range of 1-10 µg/mL.

Data Acquisition:

-

Introduce the sample into the ion source.

-

Ionize the sample molecules. For EI, a standard electron energy of 70 eV is typically used. For ESI, the conditions (e.g., spray voltage, capillary temperature) are optimized for the analyte.

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) in the mass analyzer.

-

Detect the ions to generate a mass spectrum.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ or [M-H]⁻ for ESI) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

Compare the observed isotopic pattern with the theoretical pattern for the proposed elemental composition to confirm the molecular formula.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic and spectrometric characterization of a novel chemical entity.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of a chemical compound using spectroscopic and spectrometric techniques.

An In-depth Technical Guide on the Solubility and Stability of 1-benzyl-5-methyl-1H-pyrazol-3-amine

Introduction

I. Physicochemical Properties and Data Presentation

The solubility and stability of a compound are influenced by its structural features. 1-benzyl-5-methyl-1H-pyrazol-3-amine possesses a pyrazole core, a primary amine, a methyl group, and a benzyl substituent. These functional groups dictate its polarity, hydrogen bonding capacity, and susceptibility to degradation. To facilitate a clear comparison of experimental results, all quantitative data should be summarized in structured tables.

Table 1: Template for Equilibrium Solubility Data

| Solvent System (e.g., pH 7.4 Buffer) | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| e.g., Water | 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | 25 | e.g., HPLC-UV | ||

| e.g., DMSO | 25 | e.g., HPLC-UV | ||

| e.g., PBS (pH 7.4) | 37 | e.g., HPLC-UV |

Table 2: Template for Stability Data (e.g., in pH 7.4 Buffer at 40°C)

| Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0 | 100 | 0 | 0 |

| 24 | |||

| 48 | |||

| 72 | |||

| 168 (1 week) |

II. Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible solubility and stability data. The following sections describe common methodologies.

A. Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

-

Materials: this compound, selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4), orbital shaker with temperature control, centrifuge, analytical balance, HPLC-UV system.

-

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent in a sealed vial. The presence of solid material at the end of the experiment is crucial.

-

Equilibrate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

B. Chemical Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Materials: this compound, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), high-intensity light source (photostability chamber), oven, HPLC-UV/MS system.

-

Procedure:

-

Hydrolytic Stability: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions. Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 8, 24, 48 hours).

-

Oxidative Stability: Prepare a solution of the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and collect samples at different time intervals.

-

Photostability: Expose a solid sample and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control should be run in parallel.

-

Thermal Stability: Expose a solid sample of the compound to elevated temperatures (e.g., 80°C) in an oven.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (typically with mass spectrometric detection) to separate the parent compound from any degradants. Quantify the percentage of the remaining parent compound and identify the structure of major degradation products.

-

III. Visualizations: Workflows and Pathways

Graphical representations of experimental processes and potential chemical transformations are valuable for conceptual understanding.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. By employing the detailed experimental protocols and data presentation formats outlined herein, researchers can generate the high-quality, reproducible data necessary for advancing their research and development activities. The provided workflows and hypothetical degradation pathways serve as a conceptual basis for designing and interpreting these crucial experiments.

The Derivatization of 1-benzyl-5-methyl-1H-pyrazol-3-amine: A Technical Guide to Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic derivatization of the versatile building block, 1-benzyl-5-methyl-1H-pyrazol-3-amine. This pyrazole derivative serves as a crucial starting material for the generation of a diverse range of novel compounds with potential applications in medicinal chemistry and drug discovery. The strategic modifications of its core structure, particularly at the 3-amino group, open avenues to new chemical entities with varied pharmacological profiles. This document outlines key derivatization reactions, detailed experimental protocols, and quantitative data to facilitate research and development in this area.

Core Derivatization Strategies

The primary site for derivatization on this compound is the nucleophilic 3-amino group. This functional group readily participates in a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The principal derivatization pathways explored in this guide include:

-

Schiff Base Formation: Condensation with various aldehydes and ketones to yield imines, which can serve as intermediates for further functionalization or as final products with inherent biological activities.

-

Acylation Reactions: Reaction with acylating agents such as acid chlorides and anhydrides to form corresponding amides, introducing a wide array of functionalities.

-

Sulfonylation Reactions: Formation of sulfonamides through reaction with sulfonyl chlorides, a common motif in pharmacologically active compounds.

-

Diazotization and Azo Coupling: Conversion of the primary amine to a diazonium salt, followed by coupling with activated aromatic or methylene compounds to generate azo dyes and other heterocyclic systems.

-

Cyclization Reactions: Annulation of new rings onto the pyrazole core, particularly through reactions with 1,3-dicarbonyl compounds or their equivalents, to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for the key derivatization reactions of this compound, supported by quantitative data from analogous reactions found in the literature.

Synthesis of Schiff Bases (Imines)

The condensation of 5-aminopyrazoles with aldehydes is a straightforward method to introduce structural diversity.[1]

General Experimental Protocol:

A mixture of a 5-aminopyrazole derivative (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as ethanol is refluxed for several hours, often in the presence of a catalytic amount of glacial acetic acid.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized.

Example Reaction:

Quantitative Data for Analogous Schiff Base Syntheses:

| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) | Reference |

| 4-(Piperidin-1-yl)benzaldehyde | 5-{[4-(Piperidin-1-yl)benzylidene]amino}-...-pyrazole derivative | Good | - | [1] |

| 3,4,5-Trimethoxybenzaldehyde | 5-{[3,4,5-Trimethoxybenzylidene]amino}-...-pyrazole derivative | Good | - | [1] |

| Various aromatic aldehydes | 3-({[Substituted-benzylidene]amino})-...-quinazolin-4-one derivative | - | - | [2] |

Note: Specific yields and melting points for derivatives of this compound would require experimental determination.

Acylation to Form Amides

Acylation of the amino group is a fundamental transformation to introduce amide functionalities, which are prevalent in many drug molecules.[3]

General Experimental Protocol:

To a solution of the aminopyrazole in a suitable solvent (e.g., dichloromethane, dioxane), a base (e.g., triethylamine, calcium hydroxide) is added, followed by the dropwise addition of the acylating agent (e.g., benzoyl chloride, acetyl chloride) at a controlled temperature.[3][4] The reaction is stirred until completion (monitored by TLC). The mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Quantitative Data for Analogous Amide Syntheses:

| Acylating Agent | Starting Amine | Product | Yield (%) | Reference |

| 4-(Chloromethyl)benzoyl chloride | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)amine | N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-...amide | Range | [3] |

| 4-Substituted aroyl chlorides | 3-Methyl-1-phenyl-pyrazol-5-one (C-acylation) | 4-Aroyl-3-methyl-1-phenyl-pyrazol-5-ones | Excellent | [5] |

Sulfonylation to Form Sulfonamides

The introduction of a sulfonamide group can significantly impact the physicochemical and biological properties of a molecule.[6]

General Experimental Protocol:

A mixture of the aminopyrazole (1 equivalent), a sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 2 equivalents), and a base (e.g., triethylamine, 2.2 equivalents) in a solvent like acetonitrile is stirred at room temperature for an extended period (e.g., 12 hours).[6] After completion, the solvent is evaporated, water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.

Quantitative Data for an Analogous Sulfonylation Reaction:

| Starting Amine | Sulfonylating Agent | Product | Yield (%) | Reference |

| 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | 88 | [6] |

Diazotization and Azo Coupling

Diazotization of the amino group followed by coupling with electron-rich species is a classic method for creating azo compounds, which have applications as dyes and potential pharmacological agents.[7]

General Experimental Protocol:

The aminopyrazole is dissolved in a cold solution of a strong acid (e.g., concentrated hydrochloric acid) and cooled to 0-5°C. A cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature.[7] The resulting diazonium salt solution is then added to a cooled solution of the coupling component (e.g., 2-naphthol, a β-ketoester) in a basic medium (e.g., ethanol with potassium hydroxide). The reaction is stirred at low temperature for a few hours, after which the product precipitates and is collected by filtration.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established route to the medicinally important pyrazolo[1,5-a]pyrimidine scaffold.[9][10]

General Experimental Protocol:

A mixture of the 5-aminopyrazole and a 1,3-dielectrophilic compound (e.g., a β-enaminone or an acetylenic ester) is heated in a suitable solvent, which can range from ethanol to acetic acid, sometimes with a catalyst.[9][10] For instance, the reaction of a 5-aminopyrazole with an (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one can be carried out in aqueous ethanol at room temperature.[9] The product often precipitates from the reaction mixture upon cooling or after workup.

Quantitative Data for Analogous Pyrazolo[1,5-a]pyrimidine Syntheses:

| 5-Aminopyrazole Reactant | 1,3-Dielectrophile Reactant | Product Class | Yield (%) | Reference |

| 5-Aminopyrazole-3-carboxamide | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | 7-Heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxamides | - | [9] |

| 3-Amino-1H-pyrazoles | Dimethyl acetylenedicarboxylate (DMAD) | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | 70-95 | [10] |

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers to explore the chemical space around this core structure. The derivatization at the 3-amino position through Schiff base formation, acylation, sulfonylation, diazotization, and cyclization reactions allows for the generation of extensive compound libraries. These libraries are essential for structure-activity relationship (SAR) studies and the discovery of new lead compounds in drug development programs. The provided protocols and data serve as a practical resource to accelerate research in this promising area of medicinal chemistry.

References

- 1. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 8. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pp.bme.hu [pp.bme.hu]

Quantum Chemical Blueprint for 1-benzyl-5-methyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of the novel pyrazole derivative, 1-benzyl-5-methyl-1H-pyrazol-3-amine. In the quest for new therapeutic agents, pyrazole-containing compounds have emerged as a significant class of heterocyclic scaffolds due to their diverse pharmacological activities. Understanding the fundamental quantum mechanical properties of these molecules is paramount for rational drug design and development. This document outlines the theoretical framework and computational protocols for in-silico analysis, offering insights into the molecule's reactivity, stability, and potential intermolecular interactions.

Theoretical Framework and Computational Methodology

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[1][2] DFT offers a favorable balance between computational cost and accuracy for studying molecular systems of pharmaceutical interest.

Geometry Optimization

The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This procedure aims to find the lowest energy conformation of the molecule on the potential energy surface. A commonly employed method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p).[3][4] The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to account for the non-uniform distribution of electron density, while the diffuse functions (++) are important for describing systems with lone pairs or anions.

Vibrational Frequency Analysis

Subsequent to geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[1] The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule.[5][6] A scaling factor is often applied to the computed frequencies to better match experimental data.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and kinetic stability. Key parameters derived from quantum chemical calculations include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[2][7]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding.[2][8]

-

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in a molecule, providing insight into the partial charges on each atom. This information is useful for understanding the molecule's polarity and electrostatic interactions.[8]

Experimental Protocols (for comparison)

While this guide focuses on theoretical calculations, it is essential to correlate the computational results with experimental data for validation. Standard experimental techniques for characterizing a novel compound like this compound would include:

-

Synthesis: The synthesis of the target molecule would likely involve the cyclization of a suitable precursor with a hydrazine derivative.

-

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the hydrogen and carbon atoms in the molecule.[3][6]

-

Infrared (IR) and Raman Spectroscopy: To identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.[3][5]

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.[3][5]

-

-

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in the solid state, providing the ultimate benchmark for validating the computed geometry.

Data Presentation: Calculated Properties of this compound

The following tables summarize the expected quantitative data from DFT calculations on this compound at the B3LYP/6-311++G(d,p) level of theory. Note: As no specific experimental or computational data for this exact molecule is publicly available, the presented values are hypothetical and based on typical results for similar pyrazole derivatives found in the literature.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3-N2 (pyrazole) | 1.39 Å |

| N1-N2 (pyrazole) | 1.35 Å | |

| C5-N1 (pyrazole) | 1.38 Å | |

| C3-NH2 | 1.37 Å | |

| N1-CH2 (benzyl) | 1.45 Å | |

| Bond Angle | C5-N1-N2 | 112.5° |

| N1-N2-C3 | 105.0° | |

| N2-C3-C4 | 110.0° | |

| Dihedral Angle | C4-C5-N1-CH2 | 178.5° |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H stretch | Amine (-NH₂) | 3450, 3350 |

| C-H stretch (aromatic) | Benzyl ring | 3100 - 3000 |

| C-H stretch (aliphatic) | Methyl, Methylene | 2980 - 2850 |

| C=N stretch | Pyrazole ring | 1620 |

| C=C stretch | Pyrazole & Benzyl rings | 1580 - 1450 |

| N-H bend | Amine (-NH₂) | 1600 |

Table 3: Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -5.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 eV |

| Dipole Moment | 2.50 Debye |

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical calculations described in this guide.

Caption: Workflow for Quantum Chemical Analysis.

Conclusion

This technical guide has detailed the application of quantum chemical calculations for the in-depth characterization of this compound. The methodologies and data presented herein provide a robust framework for researchers and scientists in the field of drug development to predict the physicochemical properties and biological activity of novel pyrazole derivatives. The synergy between computational and experimental approaches is crucial for accelerating the discovery and optimization of new therapeutic agents. By leveraging the power of computational chemistry, we can gain profound insights into the molecular-level interactions that govern the efficacy and safety of potential drug candidates.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

CAS number and molecular formula of 1-benzyl-5-methyl-1H-pyrazol-3-amine.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-benzyl-5-methyl-1H-pyrazol-3-amine, placed within the broader context of the significant therapeutic potential of the pyrazole scaffold. Due to the limited publicly available research on this specific molecule, this document also includes general methodologies and pathways relevant to the pyrazole class of compounds, which are widely recognized for their diverse biological activities.

Compound Identification and Physicochemical Properties

This compound is a substituted pyrazole derivative. The definitive identification and key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 956729-47-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃N₃ | [2][3] |

| Molecular Weight | 187.24 g/mol | [2][3] |

| Canonical SMILES | CC1=CC(=NN1CC2=CC=CC=C2)N | N/A |

| InChIKey | N/A | N/A |

| Appearance | N/A | N/A |

| Melting Point | N/A | N/A |

| Boiling Point | N/A | N/A |

| Solubility | N/A | N/A |

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[4][5] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[4][6][7][8]

The versatility of the pyrazole core allows for substitution at multiple positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, feature a pyrazole core, highlighting the therapeutic importance of this chemical class.[4][9]

General Synthetic Methodologies for Pyrazole Derivatives

The synthesis of the pyrazole ring is a well-established area of organic chemistry. The most common and classical approach is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[4][5] Modern advancements have introduced more sophisticated and efficient methods, including:

-

[3+2] Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile like an alkyne or alkene to form the five-membered ring.[4][5]

-

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering high efficiency and rapid access to complex and highly substituted pyrazole structures.[4][5]

-

Microwave and Ultrasound-Assisted Synthesis: The use of microwave or ultrasound irradiation can significantly reduce reaction times and improve yields for various pyrazole synthesis protocols.[10]

Experimental Protocols: A Representative Example

While specific experimental data for this compound is not available, the following section provides a detailed, representative protocol for evaluating the biological activity of pyrazole compounds, which are often investigated as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a test compound against a specific protein kinase, a common target for pyrazole-based drugs.[5]

1. Reagents and Materials:

-

Target Kinase (e.g., a specific tyrosine kinase or serine/threonine kinase)

-

Kinase-specific peptide substrate

-

Adenosine Triphosphate (ATP)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test Compound (this compound) dissolved in Dimethyl Sulfoxide (DMSO)

-

Positive control inhibitor (e.g., Staurosporine)

-

96-well microplates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader for luminescence detection

2. Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to create a concentration-response curve (e.g., from 100 µM to 1 nM).

-

Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the target kinase enzyme, and the specific peptide substrate to each well.

-

Compound Addition: Add the diluted test compound, positive control, or DMSO (as a negative control) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should typically be at or near the Michaelis constant (Km) for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions. This often involves a luminescence-based readout.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Visualization of a Relevant Biological Pathway

Many pyrazole derivatives function as inhibitors of signaling pathways critical for cell growth and inflammation. The diagram below illustrates a generalized workflow for screening potential kinase inhibitors, a common application for novel pyrazole compounds in drug discovery.

Caption: Workflow for in vitro screening of potential kinase inhibitors.

References

- 1. This compound, CasNo.956729-47-8 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 2. scbt.com [scbt.com]

- 3. 기타수입시약 > this compound | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]

- 8. academicstrive.com [academicstrive.com]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-benzyl-5-methyl-1H-pyrazol-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for the characterization of 1-benzyl-5-methyl-1H-pyrazol-3-amine. In the absence of specific experimental data for this compound in publicly accessible literature, this document outlines a standard experimental protocol, discusses the expected thermal behavior based on the analysis of its structural components and related heterocyclic compounds, and presents hypothetical data to illustrate a potential thermal decomposition profile. This guide is intended to serve as a practical resource for researchers planning the thermal analysis of this and structurally similar pyrazole derivatives.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This technique provides valuable information about the physical and chemical properties of materials, including thermal stability, decomposition temperatures, and the composition of multi-component systems.[2][3] A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[4] The mass of the sample is continuously monitored as the temperature is increased, typically at a constant rate.[5] The resulting data is plotted as a thermogram, which shows mass loss on the y-axis against temperature on the x-axis.[6]

The applications of TGA are extensive and include:

-

Thermal Stability Assessment: Determining the temperature at which a material begins to decompose.[2]

-

Compositional Analysis: Quantifying the content of volatiles, moisture, and non-volatile components (e.g., ash).[3]

-

Decomposition Kinetics: Studying the rates and mechanisms of thermal degradation.[1]

Predicted Thermal Behavior of this compound

The thermal stability of this compound is dictated by the strength of the chemical bonds within its structure. The molecule consists of a pyrazole ring substituted with a methyl group, an amine group, and a benzyl group.

-

Pyrazole Core: The pyrazole ring itself is a relatively stable aromatic heterocycle. The thermal decomposition of the pyrazole ring often involves the elimination of N₂ gas.[7]

-

Substituents: The benzyl and methyl groups are generally stable, while the amine group may be susceptible to oxidation at elevated temperatures in a non-inert atmosphere. The C-N bond connecting the benzyl group to the pyrazole nitrogen is a likely point of initial cleavage.

Based on these structural features, the thermal decomposition of this compound in an inert atmosphere (e.g., nitrogen) is expected to occur at a relatively high temperature. The decomposition may proceed in multiple steps, with the initial mass loss potentially corresponding to the cleavage and volatilization of the benzyl group, followed by the decomposition of the remaining pyrazole structure at higher temperatures. Some pyrazole derivatives are known to be stable up to 450 °C.[8]

Experimental Protocol for TGA

The following is a detailed methodology for the thermogravimetric analysis of a solid organic compound like this compound.

3.1. Instrumentation A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a programmable furnace is required.[9]

3.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[9]

-

Record the initial sample mass precisely.

3.3. TGA Instrument Setup and Measurement

-

Place the sample crucible onto the TGA balance mechanism.

-

Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.[3]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[3] A higher final temperature may be necessary if significant residue remains.

-

-

Continuously record the sample mass and temperature throughout the experiment.

3.4. Data Analysis

-

Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve), which plots the rate of mass loss against temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.[4]

-

Determine the onset temperature of decomposition (Tonset) and the temperatures of peak mass loss from the TGA and DTG curves, respectively.

-

Quantify the percentage of mass loss at each decomposition step.

Hypothetical Data Presentation

As no experimental TGA data for this compound is currently available, the following table summarizes the expected thermal events based on the analysis of its chemical structure and the known behavior of similar compounds.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Probable Gaseous Products |

| Step 1 | ~ 250 - 300 | ~ 320 | ~ 45 - 50 | Benzyl fragments (e.g., toluene, benzene) |

| Step 2 | ~ 350 - 400 | ~ 410 | ~ 30 - 35 | Pyrazole ring fragments, N₂, HCN |

| Residue | > 500 | - | ~ 15 - 25 | Carbonaceous residue |

Note: This data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Visualizations

5.1. Experimental Workflow

Caption: Experimental workflow for Thermogravimetric Analysis.

5.2. Hypothetical TGA and DTG Curves

Caption: Hypothetical TGA and DTG curves for the compound.

References

- 1. aurigaresearch.com [aurigaresearch.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. infinitalab.com [infinitalab.com]

- 4. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. epfl.ch [epfl.ch]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-benzyl-5-methyl-1H-pyrazol-3-amine

Abstract

This document provides a detailed protocol for the synthesis of 1-benzyl-5-methyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest to researchers in medicinal chemistry and drug development. The synthesis is based on the well-established reaction of a substituted hydrazine with a β-ketonitrile, a versatile method for the preparation of aminopyrazoles.[1] This protocol outlines the necessary reagents, step-by-step experimental procedure, and data presentation for the synthesis, work-up, and purification of the target compound.

Introduction

Substituted pyrazoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery. The this compound core, in particular, presents a versatile platform for further functionalization. The synthetic protocol described herein is a robust and efficient method for accessing this key intermediate. The primary synthetic strategy involves the cyclocondensation of benzylhydrazine with cyanoacetone.[2][3]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

The reaction proceeds via the initial formation of a hydrazone intermediate by the reaction of the carbonyl group of cyanoacetone with the terminal nitrogen of benzylhydrazine. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring system.[1]

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Benzylhydrazine or Benzylhydrazine dihydrochloride | Reagent | Commercially Available |

| Cyanoacetone or Sodium cyanoacetonate (NaCyA) | Reagent | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Ethanol | Absolute | Commercially Available |

| Sodium Hydroxide (if starting with hydrochloride salt) | Reagent | Commercially Available |

| Hydrochloric Acid (for pH adjustment) | Reagent | Commercially Available |

| Sodium Chloride | Reagent | Commercially Available |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent | Commercially Available |

| Silica Gel (for column chromatography) | 60-120 mesh | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

3.2. Equipment

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle or oil bath

-

Water separator (Dean-Stark apparatus)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

3.3. Synthetic Procedure

Step 1: Preparation of Benzylhydrazine (if starting from salt) If using benzylhydrazine dihydrochloride, the free base must be prepared.

-

Dissolve benzylhydrazine dihydrochloride in water.

-

Cool the solution in an ice bath.

-

Slowly add a concentrated solution of sodium hydroxide with stirring until the pH is strongly basic.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain benzylhydrazine as an oil. Use immediately in the next step.

Step 2: Cyclocondensation Reaction

-

In a round-bottom flask equipped with a reflux condenser and a water separator, add sodium cyanoacetonate (1.0 eq) and toluene.

-

To this suspension, add benzylhydrazine (1.0 eq).

-

Heat the reaction mixture to reflux. Water will be collected in the water separator as the reaction proceeds.[3]

-

Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.[3] For column chromatography, a gradient of ethyl acetate in hexanes is typically effective.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Parameter | Value | Reference |

| Reactant Ratio (Benzylhydrazine:Cyanoacetone) | 1:1 | [2][3] |

| Solvent | Toluene | [3] |

| Reaction Temperature | Reflux (~111 °C) | [3] |

| Reaction Time | 4-6 hours | - |

| Typical Yield | 70-85% | [2][3] |

| Purity (post-purification) | >98% | [2][3] |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Appearance | White to off-white solid or pale yellow oil |

| Molecular Formula | C₁₁H₁₃N₃ |

| Molecular Weight | 187.24 g/mol |

| ¹H NMR | Peaks corresponding to benzyl protons, methyl protons, pyrazole ring proton, and amine protons. |

| ¹³C NMR | Peaks corresponding to carbons of the benzyl group, methyl group, and pyrazole ring. |

| Mass Spectrometry (m/z) | [M+H]⁺ at 188.12 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Benzylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Cyanoacetone is a lachrymator and is harmful if swallowed or inhaled. Avoid contact with skin and eyes.

-

Toluene is a flammable and volatile solvent. Perform the reaction away from ignition sources.

-

Standard laboratory safety procedures should be followed at all times.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

Application Notes and Protocols: 1-Benzyl-5-methyl-1H-pyrazol-3-amine as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-methyl-1H-pyrazol-3-amine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused pyrazole systems and other substituted pyrazole derivatives with significant biological activities. The presence of a reactive primary amine group at the 3-position and a benzyl group at the N1-position makes it a versatile precursor for creating diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on potential kinase inhibitors and antimicrobial agents.

Applications in the Synthesis of Bioactive Molecules

The 3-aminopyrazole moiety is a key pharmacophore in a variety of biologically active compounds. The N-benzyl group can provide additional steric and electronic properties, as well as potential interactions with biological targets. Key applications of this compound include:

-

Synthesis of Pyrazolo[1,5-a]pyrimidines: These fused heterocyclic compounds are known to exhibit a wide range of biological activities, including kinase inhibition. The reaction of this compound with β-dicarbonyl compounds or their equivalents provides a straightforward route to this important scaffold.

-

Synthesis of N-Acylpyrazole Derivatives: Acylation of the 3-amino group with various acylating agents can lead to the formation of amide derivatives. These compounds can serve as intermediates for further elaboration or as final products with potential therapeutic applications. For instance, N-acyl pyrazoles have been investigated as anticancer and antimicrobial agents.

-

Synthesis of Pyrazolo[3,4-b]pyridines: This class of compounds has also shown promise as kinase inhibitors and is accessible through the reaction of 3-aminopyrazoles with appropriate precursors.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in organic synthesis.

Protocol 1: Synthesis of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide

This protocol describes the acylation of this compound with benzoyl chloride to yield the corresponding benzamide derivative. This reaction is a fundamental transformation for this building block. While a specific literature procedure for this exact molecule is not available, the following is a general and reliable method adapted from the synthesis of similar N-acylpyrazole compounds.

Reaction Scheme:

Materials:

-

This compound

-

Benzoyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or THF.

-

Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamide.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Data for N-Acylation of Aminopyrazoles

| Starting Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 3-aminopyrrolo[3,4-c]pyrazole derivative | Benzoyl chloride | DIEA | THF | 12 | 84.5 | [1] |

| Ethyl 3-benzamido-dihydropyrrolo[3,4-c]pyrazole | Benzoyl chloride | DIEA | THF | - | 97.6 | [1] |

| N-(5-benzoyl-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide | Acetyl chloride | DIEA | THF | 12 | 89 | [1] |

Protocol 2: Synthesis of 7-Amino-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine Derivatives (General Approach)

This protocol outlines a general strategy for the synthesis of pyrazolo[1,5-a]pyrimidines, which are potent kinase inhibitors. The reaction involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.

Reaction Scheme:

CDK9-Mediated Transcriptional Regulation

Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins like Mcl-1 and oncogenes like c-Myc. [2][3]

Pim-1 Kinase Signaling in Cell Survival and Apoptosis

Pim-1 kinase, a serine/threonine kinase, is another important target in cancer therapy. Pyrazole-based compounds can be designed to inhibit Pim-1, thereby promoting apoptosis.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its utility in constructing pyrazolo[1,5-a]pyrimidines and N-acylpyrazoles, which are scaffolds for potent kinase inhibitors and other bioactive molecules, makes it a key tool for medicinal chemists. The provided protocols and pathway diagrams serve as a guide for researchers to explore the full potential of this compound in their synthetic and drug development endeavors.

References

- 1. N-(1-Acetyl-5-benzoyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1-benzyl-5-methyl-1H-pyrazol-3-amine in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, featured in numerous approved drugs due to its ability to form key interactions with various biological targets. While specific research on this compound is limited, its structural features suggest significant potential as a scaffold for the design of novel therapeutic agents, particularly as a kinase inhibitor. The presence of the 3-amino group provides a crucial hydrogen bond donor and a site for further chemical modification, the 1-benzyl group can engage in hydrophobic and aromatic interactions within a protein binding pocket, and the 5-methyl group can influence selectivity and metabolic stability.

This document provides an overview of the potential applications of this compound, drawing insights from studies on closely related analogs, particularly in the context of kinase inhibition.

Potential Applications in Medicinal Chemistry

Derivatives of 1-benzyl-1H-pyrazole have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders.

Kinase Inhibition